Cas no 2006064-87-3 (1-tert-butoxycarbonyl-3-(isopropoxymethyl)azetidine-3-carboxylic acid)

1-tert-butoxycarbonyl-3-(isopropoxymethyl)azetidine-3-carboxylic acid structure
2006064-87-3 structure
Product Name:1-tert-butoxycarbonyl-3-(isopropoxymethyl)azetidine-3-carboxylic acid
CAS No:2006064-87-3
MF:C13H23NO5
MW:273.325424432755
CID:5104925
Update Time:2026-03-03

1-tert-butoxycarbonyl-3-(isopropoxymethyl)azetidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1,3-Azetidinedicarboxylic acid, 3-[(1-methylethoxy)methyl]-, 1-(1,1-dimethylethyl) ester
    • 1-tert-butoxycarbonyl-3-(isopropoxymethyl)azetidine-3-carboxylic acid
    • Inchi: 1S/C13H23NO5/c1-9(2)18-8-13(10(15)16)6-14(7-13)11(17)19-12(3,4)5/h9H,6-8H2,1-5H3,(H,15,16)
    • InChI Key: RWGQEPWAFHGYSW-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CC(COC(C)C)(C(O)=O)C1

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1-tert-butoxycarbonyl-3-(isopropoxymethyl)azetidine-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:2006064-87-3)1-tert-butoxycarbonyl-3-(isopropoxymethyl)azetidine-3-carboxylic acid
Order Number:A1077125
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Quantity:1.0g/500.0mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:01
Price ($):360.0/240.0
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1-tert-butoxycarbonyl-3-(isopropoxymethyl)azetidine-3-carboxylic acid Related Literature

Additional information on 1-tert-butoxycarbonyl-3-(isopropoxymethyl)azetidine-3-carboxylic acid

Introduction to 1-tert-butoxycarbonyl-3-(isopropoxymethyl)azetidine-3-carboxylic acid (CAS No. 2006064-87-3)

1-tert-butoxycarbonyl-3-(isopropoxymethyl)azetidine-3-carboxylic acid, with the CAS number 2006064-87-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the azetidine class of heterocyclic compounds, which are widely recognized for their diverse biological activities and synthetic utility. The presence of both a tert-butoxycarbonyl (Boc) protecting group and an isopropoxymethyl side chain imparts unique reactivity and stability, making it a valuable intermediate in the synthesis of more complex molecules.

The Boc group is a common protective group in peptide synthesis and medicinal chemistry, providing stability under basic conditions while allowing for selective deprotection under acidic conditions. This characteristic makes 1-tert-butoxycarbonyl-3-(isopropoxymethyl)azetidine-3-carboxylic acid particularly useful in multi-step synthetic routes where functional group tolerance is crucial. The isopropoxymethyl moiety, on the other hand, introduces a secondary alcohol functionality that can be further modified through oxidation, reduction, or etherification, expanding the compound's synthetic potential.

In recent years, there has been a growing interest in azetidine derivatives due to their potential applications in drug discovery. Azetidine scaffolds are found in several biologically active molecules, including antibiotics and anti-inflammatory agents. The structural motif is particularly attractive because it can mimic more complex cyclic structures while maintaining a manageable size and flexibility. This has led to extensive research into the development of new synthetic methodologies for azetidine derivatives, with compounds like 1-tert-butoxycarbonyl-3-(isopropoxymethyl)azetidine-3-carboxylic acid serving as key intermediates.

One of the most compelling aspects of this compound is its role in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides but with improved pharmacokinetic properties. The azetidine ring can replace peptide bonds or other cyclic structures, providing a scaffold that retains biological activity while being more resistant to enzymatic degradation. The Boc protected carboxylic acid group allows for facile coupling with amino acids or other nucleophiles via amide bond formation, making it an essential building block in peptidomimetic chemistry.

Recent advancements in computational chemistry have also highlighted the importance of 1-tert-butoxycarbonyl-3-(isopropoxymethyl)azetidine-3-carboxylic acid in drug design. Molecular modeling studies have demonstrated that azetidine derivatives can effectively interact with biological targets by fitting into specific binding pockets. The flexibility of the azetidine ring allows for optimal positioning within these pockets, while the presence of functional groups such as hydroxyls and carboxylic acids facilitates hydrogen bonding interactions. These insights have guided the development of novel compounds with enhanced binding affinity and selectivity.

The synthetic utility of this compound has been further explored in the context of transition metal-catalyzed reactions. Transition metals such as palladium and copper can facilitate various transformations on azetidine scaffolds, including cross-coupling reactions that introduce new functional groups or link different molecular fragments together. For instance, palladium-catalyzed borylation or coupling reactions can be employed to extend the molecular framework around the azetidine core, leading to more complex structures with tailored properties.

In addition to its synthetic applications, 1-tert-butoxycarbonyl-3-(isopropoxymethyl)azetidine-3-carboxylic acid has been investigated for its potential biological activity. While comprehensive pharmacological studies are still ongoing, preliminary data suggest that certain azetidine derivatives exhibit promising effects in models of inflammation and infection. The ability to modify both the nitrogen and carbon atoms of the azetidine ring provides a rich palette for designing molecules with specific biological profiles. Further research is warranted to fully elucidate the therapeutic potential of this class of compounds.

The production and handling of 1-tert-butoxycarbonyl-3-(isopropoxymethyl)azetidine-3-carboxylic acid require careful consideration of reaction conditions and purification techniques. As with many specialized intermediates, optimal yields are often achieved through controlled temperature gradients and precise stoichiometric ratios. High-performance liquid chromatography (HPLC) or column chromatography may be employed for purification, ensuring high purity levels necessary for subsequent synthetic steps or biological testing.

The growing demand for high-quality intermediates like 1-tert-butoxycarbonyl-3-(isopropoxymethyl)azetidine-3-carboxylic acid has spurred innovation in synthetic methodologies aimed at improving efficiency and sustainability. Green chemistry principles are increasingly being applied to reduce waste and minimize hazardous byproducts. For example, solvent-free reactions or catalytic processes that utilize recyclable catalysts are being explored as alternatives to traditional synthetic routes.

In conclusion,1-tert-butoxycarbonyl-3-(isopropoxymethyl)azetidine-3-carboxylic acid (CAS No. 2006064-87-3) represents a versatile and valuable intermediate in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features make it an excellent candidate for peptidomimetic design, transition metal-catalyzed reactions, and exploration of novel biological activities. As research continues to uncover new applications for azetidine derivatives,1-tert-butoxycarbonyl-3-(isopropoxymethyl)azetidine-3-carboxylic acid is poised to play an increasingly important role in drug discovery and development.

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Amadis Chemical Company Limited
(CAS:2006064-87-3)1-tert-butoxycarbonyl-3-(isopropoxymethyl)azetidine-3-carboxylic acid
A1077125
Purity:99%/99%
Quantity:1.0g/500.0mg
Price ($):360.0/240.0
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